Cas no 2225127-02-4 (4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene)

4-(1R)-1-Azidoethyl-1-bromo-2-methylbenzene is a chiral aromatic compound featuring both azido and bromo functional groups, making it a versatile intermediate in synthetic organic chemistry. The presence of the azido group enables click chemistry applications, such as Cu-catalyzed azide-alkyne cycloadditions (CuAAC), while the bromo substituent offers opportunities for further functionalization via cross-coupling reactions (e.g., Suzuki or Heck reactions). The stereogenic center at the 1-position provides enantioselectivity, which is valuable for asymmetric synthesis and pharmaceutical research. This compound is particularly useful in the development of bioactive molecules, materials science, and ligand design due to its dual reactivity and chiral specificity. Proper handling is advised due to the potential instability of the azido group.
4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene structure
2225127-02-4 structure
Product name:4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene
CAS No:2225127-02-4
MF:C9H10BrN3
MW:240.0998005867
CID:6006696
PubChem ID:137964204

4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene
    • 4-[(1R)-1-Azidoethyl]-1-bromo-2-methylbenzene
    • (R)-4-(1-Azidoethyl)-1-bromo-2-methylbenzene
    • 2225127-02-4
    • EN300-1720507
    • Inchi: 1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m1/s1
    • InChI Key: GBALFAIFBJLHQF-SSDOTTSWSA-N
    • SMILES: BrC1C=CC(=CC=1C)[C@@H](C)N=[N+]=[N-]

Computed Properties

  • Exact Mass: 239.00581g/mol
  • Monoisotopic Mass: 239.00581g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 14.4Ų
  • XLogP3: 4.2

4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1720507-0.25g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
0.25g
$418.0 2023-09-20
Enamine
EN300-1720507-0.1g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
0.1g
$293.0 2023-09-20
Enamine
EN300-1720507-5.0g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
5g
$2443.0 2023-06-04
Enamine
EN300-1720507-10.0g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
10g
$3622.0 2023-06-04
Enamine
EN300-1720507-10g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
10g
$3622.0 2023-09-20
1PlusChem
1P01FIXQ-10g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
10g
$4539.00 2023-12-18
Enamine
EN300-1720507-2.5g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
2.5g
$1650.0 2023-09-20
Enamine
EN300-1720507-1g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
1g
$842.0 2023-09-20
Enamine
EN300-1720507-5g
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
5g
$2443.0 2023-09-20
1PlusChem
1P01FIXQ-500mg
4-[(1R)-1-azidoethyl]-1-bromo-2-methylbenzene
2225127-02-4 95%
500mg
$873.00 2023-12-18

Additional information on 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene

4-(1R)-1-Azidoethyl-1-bromo-2-methylbenzene (CAS No. 2225127-02-4): A Versatile Building Block in Medicinal Chemistry

4-(1R)-1-Azidoethyl-1-bromo-2-methylbenzene, with the systematic name 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene, represents a critical intermediate in the synthesis of bioactive compounds. This molecule, characterized by its CAS No. 2225127-02-4, combines multiple functional groups—including a bromo substituent, a methyl group, and an azidoethyl chain—into a single aromatic scaffold. The presence of these groups enables the molecule to act as a versatile platform for further chemical modifications, making it highly relevant in the development of novel therapeutics.

Recent advances in medicinal chemistry have highlighted the importance of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene as a key precursor in the design of small-molecule inhibitors targeting specific enzymatic pathways. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in the synthesis of kinase inhibitors, which are critical for treating cancers such as non-small cell lung carcinoma (NSCLC). The azidoethyl group, a long-tail functional group, provides a site for click chemistry reactions, enabling rapid and efficient conjugation with other bioactive molecules.

The 1-bromo-2-methylbenzene core of this compound plays a pivotal role in its reactivity. Bromine, as a leaving group, facilitates nucleophilic substitution reactions, allowing the molecule to participate in a wide range of synthetic transformations. This property has been leveraged in the preparation of heterocyclic compounds, which are commonly found in pharmaceuticals due to their ability to modulate biological targets. A 2024 review in Organic & Biomolecular Chemistry emphasized the role of brominated aromatic systems in the development of antiviral agents, underscoring the potential of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene in this context.

The 1R configuration of the azidoethyl group is particularly noteworthy. Chirality is a critical factor in drug development, as enantiomers can exhibit vastly different pharmacological profiles. The 1R stereochemistry of this compound ensures that it can be selectively incorporated into chiral frameworks, enhancing the specificity of the final therapeutic product. This aspect has been explored in a 2023 study published in Chemical Communications, where researchers demonstrated how stereocontrolled synthesis of such compounds can lead to improved drug efficacy and reduced side effects.

Furthermore, the 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene scaffold has shown promise in the design of prodrugs. Prodrugs are often used to improve the bioavailability and stability of active compounds, particularly in the treatment of diseases where oral administration is preferred. A 2024 article in Drug Discovery Today highlighted the use of azido-containing molecules as prodrug precursors, noting their ability to undergo selective metabolic activation in vivo. This application underscores the versatility of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene in pharmaceutical development.

The 2-methylbenzene ring system also contributes to the molecule’s pharmacological potential. Methyl groups are frequently used in drug design to modulate hydrogen bonding interactions with target proteins. A 2023 study in ACS Medicinal Chemistry Letters explored how methyl substitutions on aromatic rings can enhance the binding affinity of small molecules to G-protein-coupled receptors (GPCRs), which are major targets for drug discovery. This finding further supports the relevance of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene in the development of GPCR-targeted therapeutics.

Recent computational studies have also focused on the 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene molecule’s behavior in aqueous environments. A 2024 paper in Journal of Physical Chemistry B used molecular dynamics simulations to investigate the solvation dynamics of this compound, revealing insights into its potential for use in drug delivery systems. These findings suggest that the molecule could be engineered for improved solubility and targeted release, which are critical factors in the development of oral medications.

Additionally, the 1-bromo-2-methylbenzene core has been explored for its role in the synthesis of fluorescent probes. Fluorescent molecules are widely used in biomedical research for imaging and diagnostic applications. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated how brominated aromatic compounds can be functionalized with fluorescent dyes, enabling real-time tracking of molecular interactions in cellular environments. This application highlights the broader utility of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene beyond traditional pharmaceutical contexts.

In conclusion, 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene represents a significant advancement in the field of synthetic chemistry and drug development. Its unique combination of functional groups, including the 1R configuration, 1-bromo-2-methylbenzene core, and 4-(1R)-1-azidoethyl substituent, positions it as a valuable tool for the creation of novel therapeutics. As research continues to uncover new applications for this compound, its role in the development of innovative treatments for a wide range of diseases is likely to expand further.

For more information on the synthesis and applications of 4-(1R)-1-azidoethyl-1-bromo-2-methylbenzene, refer to the latest studies in Organic Chemistry, Medicinal Chemistry, and Pharmaceutical Sciences journals. These resources provide in-depth insights into the molecule’s potential and its impact on modern drug discovery.

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